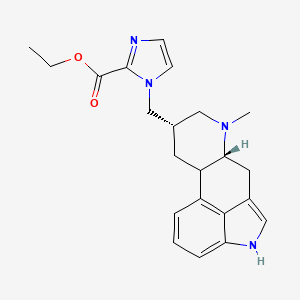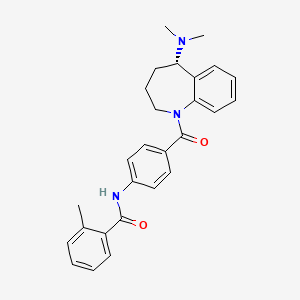
TB34Ymf41F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
TB34Ymf41F undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
TB34Ymf41F has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: It may be used in studies involving cellular processes and molecular interactions.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of TB34Ymf41F involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, similar compounds often exert their effects by binding to enzymes or receptors, altering their activity and influencing cellular processes . This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
TB34Ymf41F can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. For example, compounds with similar nucleophilic or electrophilic properties may exhibit comparable reactivity and applications . this compound may have unique properties that make it particularly useful in certain applications, such as higher stability or specificity for certain targets.
Properties
CAS No. |
1091682-50-6 |
|---|---|
Molecular Formula |
C28H41F3N4O4 |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
(2R)-2-(cyclopentylmethyl)-N-[(2S)-3,3-dimethyl-1-oxo-1-[4-[(2,4,5-trifluorophenyl)methylamino]piperidin-1-yl]butan-2-yl]-3-[formyl(hydroxy)amino]propanamide |
InChI |
InChI=1S/C28H41F3N4O4/c1-28(2,3)25(33-26(37)20(16-35(39)17-36)12-18-6-4-5-7-18)27(38)34-10-8-21(9-11-34)32-15-19-13-23(30)24(31)14-22(19)29/h13-14,17-18,20-21,25,32,39H,4-12,15-16H2,1-3H3,(H,33,37)/t20-,25-/m1/s1 |
InChI Key |
SCVZUKPARGIVBE-CJFMBICVSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1CCC(CC1)NCC2=CC(=C(C=C2F)F)F)NC(=O)[C@H](CC3CCCC3)CN(C=O)O |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCC(CC1)NCC2=CC(=C(C=C2F)F)F)NC(=O)C(CC3CCCC3)CN(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


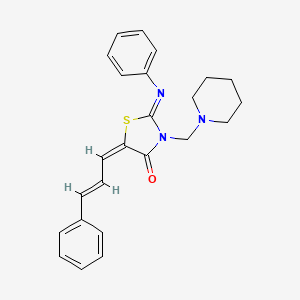
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)
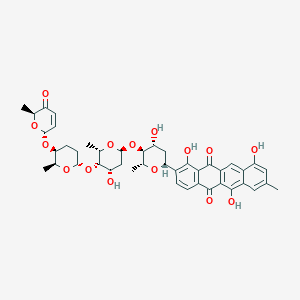
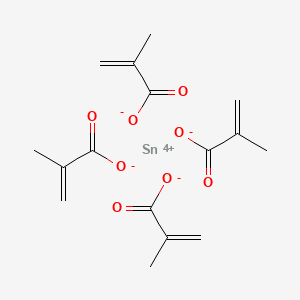

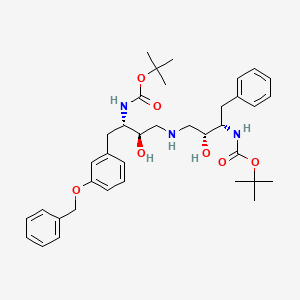
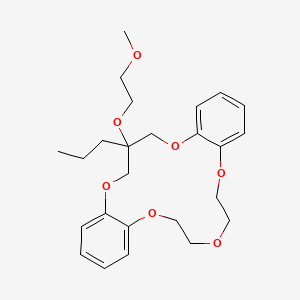
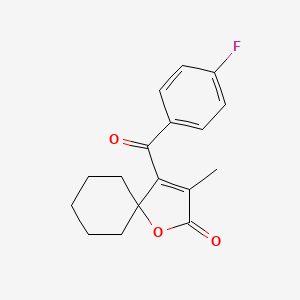
![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)

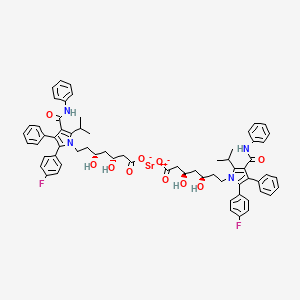
![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)
